molecular formula C11H10F3N5O B5572124 N-(3-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine

N-(3-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B5572124
M. Wt: 285.23 g/mol
InChI Key: AFWWKCBUNCKYFV-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine is a chemical compound characterized by its unique molecular structure, which includes a trifluoromethyl group and a methoxyphenyl group attached to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 3-methoxyaniline with a suitable trifluoromethylating agent under controlled conditions. One common method is the reaction of 3-methoxyaniline with cyanuric chloride in the presence of a base, such as triethylamine, to form the desired triazine derivative.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production volume and the specific reaction conditions required to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-Methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives, depending on the specific oxidizing agent used.

  • Reduction Products: Amines or other reduced derivatives.

  • Substitution Products: Substituted triazines with different functional groups.

Scientific Research Applications

N-(3-Methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

  • Industry: It is used in the manufacture of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(3-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain enzymes or receptors, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(3-Methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine is unique due to its specific structural features, such as the presence of both the trifluoromethyl and methoxyphenyl groups. Similar compounds include:

  • N-(3-Methoxyphenyl)-3-(trifluoromethyl)benzamide: This compound shares the methoxyphenyl group but has a different core structure.

  • N-(3-Methoxyphenyl)-2-(trifluoromethyl)benzamide: Another structurally related compound with a different arrangement of functional groups.

Properties

IUPAC Name

2-N-(3-methoxyphenyl)-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N5O/c1-20-7-4-2-3-6(5-7)16-10-18-8(11(12,13)14)17-9(15)19-10/h2-5H,1H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWWKCBUNCKYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC(=NC(=N2)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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